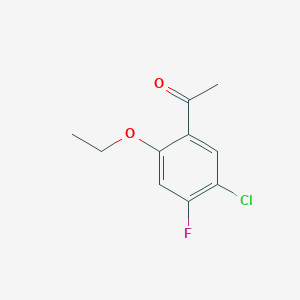
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of ethanone, substituted with chloro, ethoxy, and fluoro groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents such as chlorine (Cl2) and fluorine (F2) or their respective halogenating agents.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl alcohol (ethanol) in the presence of a catalyst.
Acylation: The final step involves the acylation of the substituted benzene ring with ethanoyl chloride (CH3COCl) to form the ethanone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Using large quantities of halogenating agents in controlled environments.
Catalytic Ethoxylation: Employing industrial catalysts to enhance the efficiency of the ethoxylation process.
Automated Acylation: Utilizing automated systems for the acylation step to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or other oxidized compounds.
Reduction Products: Alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or modulating enzyme functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-2-fluorophenyl)ethanone: Similar structure but lacks the ethoxy group.
2-chloro-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure with additional chloro substitution.
1-(5-Chloro-4-ethoxy-2-fluorophenyl)ethanone: Similar structure with different substitution pattern.
Eigenschaften
Molekularformel |
C10H10ClFO2 |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxy-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10-5-9(12)8(11)4-7(10)6(2)13/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
QTKBGYUBVPKNNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)C)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


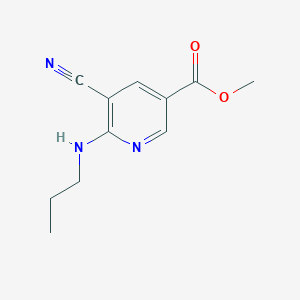
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
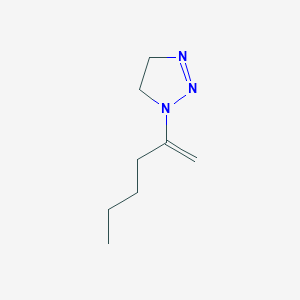
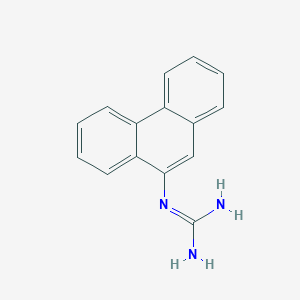
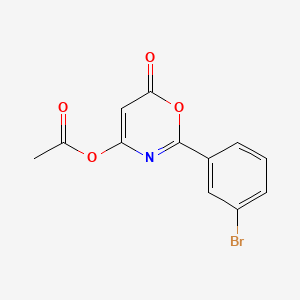
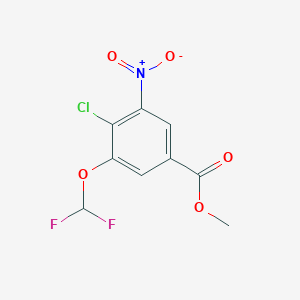

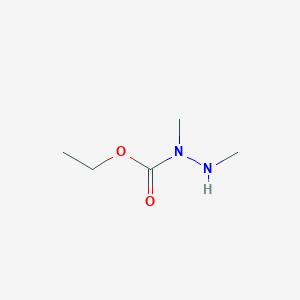
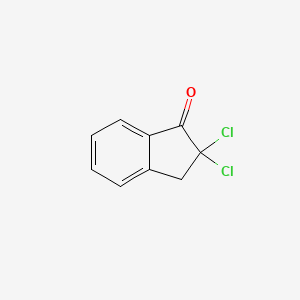
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)
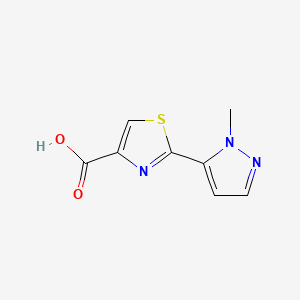
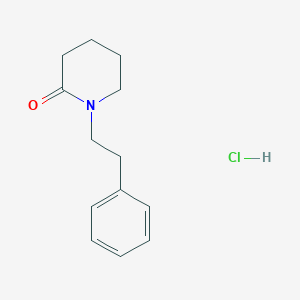
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

